Trimethylsilyl propionate

Description

Significance and Interdisciplinary Relevance in Contemporary Chemical Science

Trimethylsilyl (B98337) propionate (B1217596) is a multifaceted compound whose utility spans several key areas of chemical science. It is widely recognized as an effective silylating agent, capable of introducing a trimethylsilyl group onto other molecules. chemimpex.com This process is particularly valuable for enhancing the stability and volatility of various organic compounds, which is a critical step in preparing samples for analysis by gas chromatography (GC) and mass spectrometry (MS). chemimpex.com The formation of stable trimethylsilyl derivatives allows for the accurate characterization of compounds containing functional groups such as alcohols, amines, and carboxylic acids. chemimpex.com

The significance of trimethylsilyl propionate extends into several disciplines:

Analytical Chemistry : In Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for studies in aqueous solutions, deuterated sodium salt of TMSP (TMSP-d4) serves as a crucial internal reference standard. sigmaaldrich.comwikipedia.orgebi.ac.uk It provides a sharp, distinct signal that is used to calibrate the chemical shift scale, allowing for precise and reproducible measurements. pubcompare.aiontosight.ai This application is fundamental in fields like metabolomics, where researchers quantify metabolic changes in biological systems with high precision. pubcompare.aiontosight.ainih.gov

Organic Synthesis : The trimethylsilyl group is an important protecting group in complex organic reactions. wikipedia.org By temporarily shielding reactive functional groups like hydroxyls and carboxylic acids, this compound facilitates multi-step syntheses by preventing unwanted side reactions. chemimpex.comwikipedia.org

Pharmaceutical and Agrochemical Development : In the synthesis of pharmaceuticals and agrochemicals, TMSP acts as both a protective agent and a stable derivative for analysis. chemimpex.com In drug formulation, it can contribute to the stabilization of active pharmaceutical ingredients, potentially improving the efficacy and shelf-life of medications. chemimpex.com

Materials Science : The compound is utilized in the production of silicone polymers, which are essential components in a wide array of materials, including sealants, adhesives, and coatings. chemimpex.comsbfchem.com Research into polymers such as poly[1‐(trimethylsilyl)‐1‐propyne] highlights the role of silyl (B83357) compounds in creating advanced materials with specific properties. researchgate.netresearchgate.net

Historical Context of Organosilicon Reagents and Carboxylate Chemistry

The development of this compound is rooted in the parallel advancements of organosilicon chemistry and the study of carboxylates.

Organosilicon Chemistry: The field of organosilicon chemistry, which studies compounds with carbon-silicon bonds, dates back to the 19th century. numberanalytics.com A pivotal moment occurred in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. numberanalytics.comias.ac.inwikipedia.org However, it was the extensive research by Frederic S. Kipping in the early 20th century that laid the foundation for the field; he was the first to coin the term "silicone." wikipedia.org The industrial potential of these compounds was realized after 1940, leading to the development of silicone-based resins, coatings, and polymers by companies like Dow Corning and General Electric. sbfchem.com The versatility, stability, and unique properties of organosilicon compounds have made them indispensable tools in modern organic synthesis. numberanalytics.com

Carboxylate Chemistry: Carboxylic acids and their derivatives, known as carboxylates, are fundamental functional groups in chemistry and biology. The carboxylate moiety is a key feature in the pharmacophore of hundreds of drugs. nih.govresearchgate.netbenthamdirect.com Historically, while essential, this functional group presented challenges in drug design, including issues with metabolic stability and the ability to cross biological membranes. nih.govresearchgate.netbenthamdirect.com This has driven extensive research into modifying carboxylate groups or replacing them with bioisosteres to improve the pharmacological profiles of drugs. nih.govresearchgate.net More recently, research in carboxylate chemistry has expanded to include the synthesis of carboxylic acids from renewable sources and their use in creating biodegradable polymers, reflecting a shift towards sustainable chemistry. openaccesspub.org

Overview of Research Trajectories for this compound

Current and future research involving this compound and related compounds is directed along several promising trajectories, building upon its established applications.

Advanced Analytical Methodologies : The role of TMSP as a reference standard in NMR is well-established, but its application in complex biological systems continues to be an active area of research. nih.gov Studies in metabolomics increasingly rely on TMSP for accurate quantification of metabolites in biofluids and tissue extracts. nih.gov Research also explores the interactions of TMSP itself with biological molecules, such as peptides, to better understand and refine its use as a non-interacting internal standard. acs.orgnih.gov

Novel Synthetic Applications : Beyond its use as a standard protecting group, chemists are exploring new ways to incorporate this compound and its derivatives into novel synthetic pathways. univpancasila.ac.id Research focuses on developing stereocontrolled syntheses and one-pot reactions where silyl-containing reagents can initiate complex transformations, such as the formation of substituted furans or cyclopropane (B1198618) derivatives. richmond.eduacs.org

Innovations in Materials Science : The demand for high-performance materials continues to drive research into new silicone-based polymers. sbfchem.com Organosilicon compounds are at the forefront of developing materials that are energy-saving, environmentally friendly, and possess unique properties for advanced applications in electronics, medicine, and aerospace. sbfchem.com The synthesis and characterization of polymers derived from silylated monomers, like poly[1-(trimethylsilyl)-1-propyne], are investigated for applications such as gas separation membranes, where their physical properties can be precisely tuned. researchgate.netresearchgate.net

Biochemical and Pharmaceutical Probes : The ability of TMSP to interact with biological molecules, while sometimes a challenge for its role as an inert reference, is also being exploited. acs.orgnih.gov Researchers are using it as a chemical probe to study weak hydrophobic interactions and binding equilibria with proteins and peptides, providing insights into fundamental biological processes like protein aggregation. acs.orgnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 16844-98-7 |

| Molecular Formula | C6H14O2Si |

| Molecular Weight | 146.26 g/mol |

| Appearance | Colorless clear liquid |

| Boiling Point | 122 °C |

| Density | 0.88 g/mL |

| Refractive Index | n20/D 1.40 |

Data sourced from chemimpex.com

Table 2: Properties of Deuterated TMSP Sodium Salt for NMR

| Property | Value |

|---|---|

| Full Chemical Name | 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt |

| CAS Number | 24493-21-8 |

| Molecular Formula | (CH3)3SiCD2CD2CO2Na |

| Molecular Weight | 172.27 g/mol |

| Isotopic Purity | ≥98 atom % D |

| Appearance | White powder |

| pH (1% in solution) | 7.0-9.0 |

Data sourced from sigmaaldrich.comsigmaaldrich.com

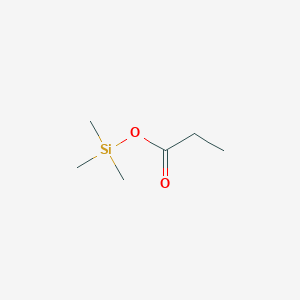

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2Si/c1-5-6(7)8-9(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSRWXFOZLIWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168568 | |

| Record name | Silanol, trimethyl-, propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16844-98-7 | |

| Record name | Silanol, trimethyl-, propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, trimethyl-, propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl Propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trimethylsilyl Propionate and Its Derivatives

Direct Esterification and Transesterification Approaches to Trimethylsilyl (B98337) Propionate (B1217596)

Direct silylation of carboxylic acids represents a primary route to trimethylsilyl esters. A highly efficient, solvent-free method involves the reaction of a carboxylic acid with hexamethyldisilazane (B44280) (HMDS). researchgate.net This process is noted for its mild, neutral conditions and operational simplicity, avoiding the generation of hydrogen halides and the need for an additional base. researchgate.net In some cases, a catalytic amount of iodine may be required to facilitate the transformation. researchgate.net The reaction of a carboxylic acid anhydride (B1165640) with HMDS can also be employed to simultaneously produce trimethylsilyl esters and the corresponding trimethylsilyl amides. google.com

Transesterification, the conversion of one ester to another, also provides a pathway to silyl (B83357) esters. While general methods exist using catalysts like indium triiodide or proceeding under mechanochemical conditions (ball-milling), these are broadly applicable and not specific to trimethylsilyl propionate synthesis. researchgate.netresearchgate.net The direct silylation of propionic acid remains a more common and targeted approach.

Alternative Synthetic Pathways for this compound Formation

Beyond direct esterification, alternative routes can provide access to trimethylsilyl esters. One such pathway involves the hydrolysis of silyl ketene (B1206846) acetals. Silyl ketene acetals, which are silicon-containing enol ether derivatives, can be synthesized from corresponding esters. kpi.uadtic.mil The subsequent reaction of a silyl ketene acetal (B89532), such as one derived from a propionate, with water would lead to the formation of the trimethylsilyl ester, in this case, this compound. This method is part of the broader reactivity of silyl ketene acetals, which are key intermediates in various synthetic transformations, including aldol (B89426) reactions and Michael additions. researchgate.net

Another specialized approach involves the reaction of 3-(trimethylsilyl)propargyl carboxylates with ketones in the presence of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and an amine base. While the primary outcome of this one-pot sequence is the formation of 2-methylfurans, it underscores the utility of silyl-containing propionate derivatives as precursors in complex organic transformations.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are highly relevant to the synthesis of this compound. youtube.comyoutube.com Key principles include maximizing atom economy, using safer solvents and reagents, and designing for energy efficiency. youtube.comacs.org

The synthesis of trimethylsilyl esters from carboxylic acids using hexamethyldisilazane (HMDS) under solvent-free conditions exemplifies several of these principles. researchgate.net

Prevention of Waste: The reaction generates ammonia (B1221849) as the only byproduct, which is a significant improvement over methods using silyl chlorides that produce corrosive hydrogen chloride. researchgate.net

Atom Economy: Atom economy is a measure of how many atoms of the reactants are incorporated into the final product. scispace.com The reaction with HMDS is highly atom-efficient.

Safer Solvents and Auxiliaries: The ability to run the reaction without a solvent minimizes waste and exposure risks associated with volatile organic compounds. researchgate.net

Design for Energy Efficiency: The reaction proceeds under mild conditions, often at room temperature or with gentle heating, reducing energy consumption. researchgate.netgoogle.com

By avoiding stoichiometric reagents that have poor atom economy and generate significant waste, such as those used in some protection/deprotection schemes, methods like the HMDS silylation align well with the goals of sustainable chemistry. acs.orgthieme-connect.com

| Green Chemistry Principle | Application in this compound Synthesis (HMDS Method) | Reference |

|---|---|---|

| Prevention | Generates minimal waste (ammonia) compared to methods producing HCl. | researchgate.net |

| Atom Economy | High incorporation of reactant atoms into the desired silyl ester product. | researchgate.netscispace.com |

| Safer Solvents & Auxiliaries | Process can be conducted under solvent-free conditions. | researchgate.net |

| Energy Efficiency | Reaction proceeds under mild thermal conditions, conserving energy. | researchgate.netgoogle.com |

| Reduce Derivatives | Provides a direct conversion, avoiding complex protection/deprotection steps. | acs.org |

Stereoselective Synthesis of Complex Molecular Architectures Incorporating this compound Moieties

The propionate unit is a fundamental building block in many complex natural products, particularly polypropionate antibiotics like erythronolide A. The stereoselective synthesis of these molecules requires precise control over the formation of multiple chiral centers. Silyl ketene acetals derived from propionate esters are key intermediates in achieving this control. researchgate.net

These silyl enol ethers serve as nucleophiles in powerful carbon-carbon bond-forming reactions. For instance, the Mukaiyama-type aldol reaction between a silyl ketene acetal derived from a propionate and a chiral aldehyde or ketone allows for the diastereoselective formation of a new carbon-carbon bond and two new stereocenters. researchgate.net Similarly, palladium-catalyzed asymmetric arylation and vinylation of silyl ketene acetals provide enantiomerically enriched α-aryl and α-vinyl propionate derivatives, which are precursors to important pharmaceuticals. rsc.org In these contexts, the trimethylsilyl group serves as a crucial activating and stereodirecting element that is ultimately removed, but its transient incorporation is vital for the success of the stereoselective synthesis.

Synthesis of Specific this compound Analogues and Derivatives

Deuterium-labeled compounds are invaluable tools in analytical chemistry, particularly for nuclear magnetic resonance (NMR) spectroscopy. Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TMSP-d4) is a widely used water-soluble internal standard for proton (¹H) NMR, providing a sharp reference signal at 0 ppm. google.comcore.ac.uk

The synthesis of this deuterated analogue begins with a lower alkyl ester of propiolic acid, such as methyl propiolate. This starting material is reacted with chlorotrimethylsilane (B32843) in the presence of triethylamine (B128534) and dry benzene (B151609) to yield 3-(trimethylsilyl) methyl propiolate. google.com This key intermediate is then subjected to catalytic reduction using deuterium (B1214612) gas (D₂) and a palladium on carbon (Pd/C) catalyst. This step reduces the carbon-carbon triple bond to a single bond while incorporating two deuterium atoms at the C2 and C3 positions, yielding 3-(trimethylsilyl) methyl propionate-d₄. The final step is saponification of the methyl ester using sodium deuteroxide in deuterium oxide (D₂O), followed by acidification and isolation of the final product, sodium 3-(trimethylsilyl)propionic acid-d₄. google.com The presence of deuterium provides a clear, distinct signal in NMR studies and enhances the precision of chemical shift measurements. acsgcipr.org

| Step | Reaction | Key Reagents | Reference |

|---|---|---|---|

| 1 | Silylation of Propiolate | Methyl propiolate, Chlorotrimethylsilane, Triethylamine | google.com |

| 2 | Deuterogenation | 3-(trimethylsilyl) methyl propiolate, Deuterium gas (D₂), Pd/C | google.com |

| 3 | Saponification | 3-(trimethylsilyl) methyl propionate-d₄, Sodium deuteroxide, D₂O | google.com |

The incorporation of silicon into drug molecules is a strategy used in medicinal chemistry to potentially improve pharmacological properties such as potency, selectivity, or metabolic stability. This "silicon-for-carbon" switch can alter lipophilicity and how the drug interacts with its biological target.

A notable example is the synthesis of silafibrate, a siliconized analogue of the hypolipidemic drug clofibrate (B1669205). In this derivative, the chlorine atom on the phenoxy ring of clofibrate is replaced by a trimethylsilyl group. The resulting compound, ethyl-2-methyl-2-(4-(trimethylsilyl)phenoxy)propionate, has demonstrated improved anti-inflammatory and hypolipidemic effects compared to its non-siliconized parent drug. researchgate.netthieme-connect.de The synthesis involves preparing p-trimethylsilylphenol, which is then used to construct the final phenoxypropionate structure. researchgate.net This highlights the role of trimethylsilyl-containing fragments as building blocks in the design of novel therapeutic agents. Other complex propionic acid derivatives containing a trimethylsilyl group have also been investigated for their potential pharmacological activities. acs.org

Hydrazine-Substituted Propionate Derivatives

The synthesis of hydrazine-substituted propionate derivatives can be approached through several established organic chemistry reactions. A primary method involves the formation of N-acyl hydrazones through the condensation of a propionate precursor with hydrazine (B178648) or its derivatives. mdpi.comnih.govresearchgate.net Substituted hydrazines are crucial precursors for a wide range of compounds, including heterocycles and pharmaceuticals. google.compsu.edu

A common strategy begins with a propionic acid derivative, which is activated and then reacted with a hydrazine. For instance, N-acyl hydrazones can be synthesized by reacting acylhydrazides with aldehydes or ketones. researchgate.net Alternatively, the direct reaction of esters with hydrazine hydrate (B1144303) can yield hydrazides. nih.gov Specifically, 4-aminobenzohydrazide (B1664622) has been synthesized from 4-aminobenzoate (B8803810) by refluxing with hydrazine in ethanol. nih.gov This general approach can be adapted for propionate esters.

The introduction of a trimethylsilyl (TMS) group can be accomplished at different stages. One method is the silylation of hydrazine itself. Anhydrous hydrazine can react with trimethylchlorosilane to produce 1,2-bis(trimethylsilyl)hydrazine with high yield. energetic-materials.org.cn Further reactions can lead to tris(trimethylsilyl)hydrazine and tetra(trimethylsilyl)hydrazine. energetic-materials.org.cn These silylated hydrazines can then be reacted with a propionate derivative.

Alternatively, a pre-formed hydrazine-propionate compound can be silylated. The N-silylation of amines and amino acid esters using trimethylchlorosilane (TMS-Cl) in the presence of zinc dust is an effective method that avoids the need for strong bases, which can cause side reactions. core.ac.uk This protocol could be applied to a hydrazine-substituted propionate. The general mechanism for N-silylation involves the reaction of an N-H bond with a silylating agent like TMS-Cl. The nucleophilicity of the nitrogen atom is often increased upon silylation. core.ac.uk

A representative reaction is the condensation of a carbonyl group with a hydrazine derivative. For example, two Schiff bases were derived from the condensation of 3-formyl salicylic (B10762653) acid with trimethylsilyl-propyl-p-aminobenzoate and trimethylsilyl-methyl-p-aminobenzoate, demonstrating the reactivity of silylated amine precursors. nih.gov Similarly, a this compound derivative with a suitable functional group could be reacted with a hydrazine. The synthesis of N-acyl-N'-substituted hydrazines can also be achieved through copper-catalyzed coupling reactions. organic-chemistry.org

Phosphoryl-Substituted Propionate Derivatives

The synthesis of phosphoryl-substituted propionate derivatives often utilizes silylated amino acids as key intermediates. A significant method for creating these compounds is the phospha-Mannich reaction. researchgate.netresearchgate.net This reaction allows for the formation of a stable P(O)–Csp3–N linkage. researchgate.net

A notable example is the synthesis of (S)-2-[(dioctylphosphoryl)methylamino]propionic acid starting from trimethylsilyl 2-(trimethylsilylamino)propanoate. researchgate.net This process involves the reaction of the silylated alanine (B10760859) ester with a secondary phosphine (B1218219) oxide (e.g., dioctylphosphine oxide) and formaldehyde. The use of the trimethylsilyl ester of the amino acid is advantageous in this one-pot procedure. researchgate.net The reaction ultimately yields N-phosphorylmethyl derivatives of the amino acid. researchgate.net Following the phosphorylation step, the silyl ester is hydrolyzed with aqueous HCl to give the final target acid. researchgate.net

The general applicability of this method has been demonstrated for the synthesis of N-phosphorylmethyl derivatives of other amino acids, such as glycine (B1666218) and β-alanine. researchgate.net The mechanism involves the reaction of secondary phosphine oxides, which exist in a stable tautomeric form R2P(O)H, with an iminium species generated in situ from the amino acid derivative and formaldehyde. researchgate.net

Alternative synthetic strategies towards related phosphonates include:

Acylation of α-phosphoryl sulfides: The lithium derivatives of α-phosphoryl sulfides can be generated using n-butyllithium and subsequently acylated with esters like ethyl propionate to form β-ketophosphonates. lookchem.com

Sulfenylation of O-silylated β-ketophosphonates: Diethyl 1-methyl-2-oxopropylphosphonate can be treated with trimethylsilyl chloride, and the resulting O-silylated intermediate reacts with a sulfenyl chloride to yield the α-sulfenylated β-ketophosphonate. lookchem.com

Abramov Reaction: Functionalized α-hydroxy phosphonates can be synthesized via the enantioselective Abramov reaction, which involves the addition of phosphites to aldehydes. researchgate.net Dialkyl trimethylsilyl phosphites are key reagents in some variations of this chemistry. researchgate.net

These methods provide access to a range of phosphonate (B1237965) and phosphinate derivatives of propionic acid, where the trimethylsilyl group can act as a reactive intermediate or a protecting group.

Synthesis of Functionalized Polymeric Materials Utilizing Trimethylsilyl Derivatives

This compound and its related derivatives are valuable in the synthesis of functionalized polymeric materials. Their utility is primarily seen in two areas: as protected monomers for controlled polymerization and in the post-polymerization functionalization of silyl-containing polymers.

Monomer Protection for Controlled Polymerization: In many advanced polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), functional groups like hydroxyl (-OH) or alkynyl (-C≡CH) on the monomer can interfere with the catalyst or lead to undesirable side reactions. cmu.edu The trimethylsilyl (TMS) group serves as an effective protecting group for these functionalities.

For example, 2-hydroxyethyl acrylate (B77674) (HEA) and 2-hydroxyethyl methacrylate (B99206) (HEMA) are important monomers for producing water-soluble and biocompatible polymers. However, the hydroxyl group can cause cross-linking. To achieve well-controlled polymerization via ATRP, the hydroxyl group is often protected with a TMS group. cmu.edu The resulting TMS-protected monomer can be polymerized in a controlled fashion to yield polymers with predetermined molecular weights and low polydispersities. cmu.edu After polymerization, the TMS protecting groups are easily removed by acidic hydrolysis to regenerate the hydroxyl groups, yielding a well-defined functional polymer like poly(HEA) or poly(HEMA). cmu.edu Similarly, the terminal alkyne of propargyl methacrylate has been protected with a trimethylsilyl group to prevent side reactions during polymerization. researchgate.net

Synthesis and Functionalization of Silyl-Containing Polymers: Polymers can be synthesized from monomers that inherently contain a trimethylsilyl group. A prominent example is poly(1-trimethylsilyl-1-propyne) (PTMSP), which is known for its exceptionally high gas permeability. researchgate.net PTMSP is synthesized via the metathesis polymerization of the 1-trimethylsilyl-1-propyne monomer, often using catalysts like TaCl5 or NbCl5. researchgate.net The resulting polymer is thermally stable and soluble in many common solvents. researchgate.net

The trimethylsilyl groups on the polymer backbone serve as reactive sites for post-polymerization modification. This allows for the tuning of the polymer's properties after its initial synthesis. For instance, PTMSP can undergo selective bromination using N-bromosuccinimide. researchgate.net The reaction occurs at the trimethylsilyl groups, and the extent of bromination can be controlled by the reaction conditions. This modification can alter the polymer's solubility and gas separation selectivity. researchgate.net Other functionalization approaches include the introduction of phenolic antioxidant groups, which can be covalently grafted onto the polymer or added as functional additives like octadecyl-3-(3,5-ditertbutyl-4-hydroxyphenyl)-propionate to improve thermal-oxidative stability. mdpi.com

These strategies demonstrate the dual role of trimethylsilyl derivatives in polymer synthesis: facilitating the controlled polymerization of functional monomers and providing a reactive handle for the subsequent tailoring of polymer properties.

Reaction Mechanisms and Reactivity Studies of Trimethylsilyl Propionate

Role as a Silylating Agent and Protecting Group in Multistep Organic Synthesis

The primary role of trimethylsilyl (B98337) propionate (B1217596) and related compounds is centered on the introduction of a trimethylsilyl (TMS) group onto nucleophilic functional groups, most commonly alcohols. chemimpex.comwikipedia.org This process, known as silylation, converts the functional group into a trimethylsilyl ether. The TMS group acts as a protecting group, rendering the otherwise reactive hydroxyl group inert to a wide range of reaction conditions. wikipedia.org This protection strategy is fundamental in multistep synthesis, allowing for chemical transformations on other parts of a complex molecule without unintended side reactions at the alcohol functionality. chemimpex.com

The trimethylsilyl group is characterized by its chemical inertness and significant steric bulk compared to a proton. wikipedia.org The resulting trimethylsiloxy group is less prone to acting as a proton donor or acceptor and does not participate in hydrogen bonding, which can alter the reactivity and solubility of the parent molecule. wikipedia.org While effective, simple trimethylsilyl esters like TMSP are generally considered highly labile and have seen limited use for the direct protection of carboxylic acids, which often require more robust "supersilyl" groups for stable protection. nih.gov

Beyond protection, silylation with reagents like TMSP is extensively used to create volatile derivatives of polar compounds for analytical purposes, such as gas chromatography (GC) and mass spectrometry (MS). The silylation process increases the volatility and thermal stability of compounds like alcohols and carboxylic acids, enabling their analysis by these methods. chemimpex.com

The general process of silylation of an alcohol (ROH) using a silylating agent in the presence of a base is depicted below:

Protection: ROH + (CH₃)₃Si-X + Base → RO-Si(CH₃)₃ + [Base-H]⁺X⁻

Deprotection: The TMS group can be readily removed to regenerate the alcohol, typically using fluoride (B91410) ion sources (like tetrabutylammonium (B224687) fluoride, TBAF) or acidic aqueous conditions. wikipedia.org

Mechanisms of Enol Silane (B1218182) Formation and Subsequent Alkylation Reactions involving Trimethylsilyl Propionate

This compound is a key byproduct in one-pot reactions that generate silyl (B83357) enol ethers from ketones for subsequent alkylation. thieme-connect.comrichmond.edu These reactions are typically promoted by trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and a mild amine base, such as triethylamine (B128534) (Et₃N). thieme-connect.com

The mechanism involves two concurrent processes:

Enol Silane Formation: The ketone is activated by the Lewis acidic TMSOTf. This activation facilitates deprotonation at the α-carbon by the mild base (Et₃N) to generate the corresponding silyl enol ether. thieme-connect.comrichmond.edu

Electrophile Generation and Alkylation: Simultaneously, TMSOTf activates an alkylating agent, such as an allyl or propargyl propionate, promoting the departure of the propionate leaving group to form a stabilized carbocation (e.g., an allyl or propargyl cation). The byproduct of this step is this compound. thieme-connect.comrichmond.edu

The newly formed silyl enol ether then acts as a nucleophile, attacking the carbocation to form a new carbon-carbon bond. A final desilylation step yields the alkylated ketone product. richmond.eduwikipedia.org This sequence represents a powerful method for the α-alkylation of carbonyl compounds under Lewis acidic conditions. richmond.edu

A proposed mechanism for the allylation of a ketone is illustrated below:

Scheme 1: Proposed Mechanism for One-Pot Enol Silane Formation and Allylation

This schematic illustrates the dual role of TMSOTf in activating both the ketone for enolization and the allyl propionate for ionization, leading to the final alkylated product. thieme-connect.com

Catalytic Activation by Lewis Acids, with Emphasis on Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a uniquely effective Lewis acid catalyst for reactions involving silyl propionates, exhibiting reactivity that often cannot be replicated by more traditional Lewis acids like TiCl₄, MgBr₂·OEt₂, or BF₃·OEt₂. acs.orgacs.org Its efficacy stems from its dual function as both a potent Lewis acid and a thermodynamic silylating agent. acs.orgacs.org

In the context of alkylation reactions, TMSOTf activates propionate-containing electrophiles (e.g., propargyl propionates) by coordinating to the carbonyl oxygen of the ester. This facilitates the ionization of the leaving group, this compound, and generates a reactive carbocation intermediate. thieme-connect.comrichmond.edu This process is crucial for subsequent C-C bond formation with nucleophiles like silyl enol ethers. richmond.edu

The reaction can be summarized as:

R-OProp + TMSOTf ⇌ [R-OProp-TMS]⁺OTf⁻ → R⁺ + TMSP + OTf⁻

This activation is not limited to propionates. TMSOTf is a versatile catalyst used to activate acetals, nitrones, and other functional groups for addition reactions. researchgate.netresearchgate.net Its high electrophilicity, far exceeding that of trimethylsilyl chloride, makes it a powerful reagent for generating silyl enol ethers from ketones and for promoting a wide array of subsequent transformations. wikipedia.org

Investigation of Cyclization and Desilylation Processes in the Formation of Heterocyclic Compounds from Propionate Precursors

Propionate precursors are valuable substrates in the synthesis of heterocyclic compounds, often involving a sequence of alkylation, cyclization, and desilylation. A notable example is the one-pot synthesis of substituted furans from ketones and 3-(trimethylsilyl)propargyl carboxylates. richmond.edu

The reaction sequence, promoted by TMSOTf and an amine base, is as follows:

Alkylation: The ketone is converted to its silyl enol ether in situ, which then attacks the propargyl cation generated from the carboxylate, yielding a β-alkynyl ketone. richmond.edurichmond.edu

Cyclization/Desilylation: The β-alkynyl ketone intermediate undergoes a subsequent acid-catalyzed cyclization. This is often promoted by triflic acid (HOTf), which is generated in situ from the reaction of TMSOTf with trace amounts of water introduced during workup. The cyclization is followed by a desilylation step to yield the aromatic furan (B31954) ring. richmond.edu

Another significant application is in the synthesis of nucleoside analogues. Enantiomerically enriched oxathiolane propionate can be coupled with a silylated nucleobase (e.g., cytosine) in the presence of a Lewis acid like TMSOTf or trimethylsilyl iodide (TMSI). beilstein-journals.orgnih.gov This key N-glycosylation step forms the heterocyclic nucleoside structure, which is then deprotected to yield the final product. beilstein-journals.orgnih.gov

Table 1: Furan Synthesis from Propargyl Precursors

| Ketone Substrate | Propargyl Carboxylate | Yield of Furan | Reference |

| Acetophenone | 3-(Trimethylsilyl)propargyl acetate (B1210297) | 82% | richmond.edu |

| Acetophenone | 3-(Trimethylsilyl)propargyl propionate | 85% | richmond.edu |

| 4-Methoxyacetophenone | 3-(Trimethylsilyl)propargyl acetate | 86% | richmond.edu |

| 2-Acetonaphthone | 3-(Trimethylsilyl)propargyl acetate | 70% | richmond.edu |

Comparative Reactivity and Selectivity Profiles with Other Silyl Carboxylates and Related Reagents

The choice of the carboxylate leaving group in silyl-mediated reactions can significantly influence reaction outcomes. Direct comparisons between propargyl propionate and propargyl acetate have revealed important differences in reactivity. richmond.edurichmond.edu

In one-pot alkylation reactions, the use of a propionate leaving group over an acetate can be advantageous. richmond.edu The byproduct of ionization, trimethylsilyl acetate, can itself be converted into a highly nucleophilic ketene (B1206846) acetal (B89532) in the presence of TMSOTf and base. This can compete with the desired reaction pathway. This compound, however, forms the corresponding ketene acetal much more slowly, minimizing this side reaction. richmond.edu Furthermore, using a propionate leaving group can slow the initial ionization step, which helps prevent the rapid decomposition of sensitive propargyl substrates. acs.org

However, in some cases, the difference in yield is minimal. For instance, in a furan synthesis, replacing a propionate with the more common and readily available acetate resulted in only a slight decrease in yield (85% vs. 82%). richmond.edu

Table 2: Comparison of Propionate vs. Acetate Leaving Groups

| Feature | Propargyl Propionate | Propargyl Acetate | Rationale/Observation | Reference |

| Reaction Rate | Slower ionization | Faster ionization | Propionate slows the ionization, preventing substrate decomposition. | acs.org |

| Side Reactions | Less prone | More prone | The byproduct, trimethylsilyl acetate, can form a competing nucleophile. This compound is less reactive. | richmond.edu |

| Product Yield | Often higher | Can be slightly lower | The reduced rate of side reactions with propionate often leads to better yields of the desired product. | richmond.edurichmond.edu |

The electronic nature of the silyl group itself also plays a critical role. Compared to electron-withdrawing acetyl or benzoyl groups, silyl ethers are more electron-donating, which significantly increases the reactivity of glycosyl donors in glycosylation reactions. nih.gov

Kinetic and Mechanistic Studies of this compound Hydrolysis

The hydrolysis of silyl esters, including this compound, is a critical aspect of their chemistry, as it dictates their stability and handling requirements. The Si-O ester bond is susceptible to cleavage by water. wikipedia.org Detailed kinetic studies, often using density functional theory (DFT), have elucidated the mechanism of this process. aip.orgaip.org

The hydrolysis of the silyl ester bond is the weakest link and the most likely point of rupture. aip.orgaip.org The mechanism and its rate are highly dependent on pH. Under acidic conditions, a proton adds spontaneously to the ester's carbonyl oxygen. This protonation significantly lowers the activation energy for the subsequent nucleophilic attack by a water molecule on the silicon atom, making it the dominant pathway. aip.orgaip.org

The key steps in acid-catalyzed hydrolysis are:

Protonation: The carbonyl oxygen of the silyl ester is protonated.

Nucleophilic Attack: A water molecule attacks the electrophilic silicon center.

Bond Cleavage: The Si-O ester bond breaks, yielding trimethylsilanol (B90980) and propionic acid.

The activation energy for the hydrolysis of a protonated silyl ester has been calculated to be approximately 31 kJ mol⁻¹, which is a relatively low barrier, explaining the moisture sensitivity of these compounds. aip.org In experimental settings, deuterated sodium-3-trimethylsilylpropionate (TMSP-d₄) is often used as an internal standard in aqueous NMR studies, where its stability over the course of the experiment is essential. kuleuven.be

Intermolecular Interactions and Complex Formation in Reaction Media

During chemical reactions, this compound and related silyl esters can engage in various intermolecular interactions and form transient complexes that are crucial to the reaction mechanism. Mechanistic studies support the existence of hypervalent silicon intermediates, where the silicon atom forms five or six bonds. libretexts.org The isolation and crystallographic characterization of stable pentacoordinate and hexacoordinate silicon complexes lend strong support to their viability as reactive intermediates in silylation and related reactions. libretexts.org

In certain catalytic cycles, these interactions can be highly productive. For example, in boron-catalyzed aldol (B89426) reactions, the in-situ formation of a silyl ester from a carboxylic acid prevents the free carboxylate from detrimentally coordinating to and poisoning the Lewis acid catalyst. chemrxiv.org Computational studies suggest the formation of active Si/B enediolate species in these reactions. chemrxiv.org

Furthermore, the propionate counterion, generated during the ionization of an electrophile, can itself participate in the reaction. It has been proposed that the propionate ion can coordinate to the silicon atom of a silyl ketene imine, activating it for nucleophilic attack. nih.gov In other cases, the reaction between a silyl ester and an amine can lead to the formation of a stable silanaminium carboxylate salt, a clear example of a defined intermolecular complex. researchgate.net These interactions highlight the dynamic and often complex role that silyl esters and their byproducts play within the reaction medium.

Advanced Spectroscopic Applications and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Trimethylsilyl (B98337) propionate (B1217596) (TSP) and its derivatives are pivotal in Nuclear Magnetic Resonance (NMR) spectroscopy, serving multiple functions that enhance the quality and accuracy of spectral data. These compounds are particularly valued in aqueous-based studies for their utility as internal reference standards and their role in advanced analytical methodologies.

Role as an Internal Reference Standard in Quantitative and Qualitative ¹H NMR Spectroscopy

In ¹H NMR spectroscopy, Trimethylsilyl propionate is widely employed as an internal reference standard, particularly in aqueous solutions like deuterium (B1214612) oxide (D₂O). nih.govwikipedia.org Its primary function is to provide a sharp, well-defined resonance peak that is set to 0.00 parts per million (ppm) on the chemical shift scale. asdlib.org This allows for the accurate determination of the chemical shifts of other protons in the sample. The nine equivalent protons of the trimethylsilyl group give rise to a single, intense singlet, which is advantageous for clear identification and referencing.

The suitability of TSP as an internal standard is attributed to several key characteristics:

Chemical Inertness: It is generally unreactive with a wide range of organic and biological molecules, ensuring that it does not interfere with the sample being analyzed.

Solubility: It is soluble in aqueous solutions, a critical requirement for biological and environmental samples. stackexchange.com

Signal Position: Its resonance appears in a region of the spectrum (0.00 ppm) that is typically free from signals of most organic compounds, minimizing the risk of signal overlap. jchps.com

However, it is important to note that the chemical shift of TSP can be influenced by factors such as temperature and pH. stackexchange.comwikipedia.org Additionally, studies have shown that TSP can interact with certain types of molecules, such as molten globule proteins, which can affect the accuracy of chemical shift referencing. nih.gov Despite these considerations, TSP remains a widely used and accepted internal standard in ¹H NMR spectroscopy for both qualitative and quantitative analyses. For quantitative NMR (qNMR), the integrated intensity of the TSP signal, corresponding to its nine protons, can be used to determine the concentration of other analytes in the sample. asdlib.org

Application as an Internal Reference Standard in ¹³C NMR Spectroscopy

Similar to its role in ¹H NMR, this compound also serves as an internal reference standard in ¹³C NMR spectroscopy. The carbon atoms of the trimethylsilyl group produce a distinct signal that can be used to reference the ¹³C chemical shift scale to 0.00 ppm. libretexts.org The use of an internal standard like TSP is crucial for achieving accurate and reproducible ¹³C chemical shifts, which are highly sensitive to the electronic environment of the carbon atoms. wikipedia.orghuji.ac.iludel.edu

The chemical shift range in ¹³C NMR is much wider than in ¹H NMR, making signal overlap less of an issue. libretexts.org However, the low natural abundance of the ¹³C isotope means that ¹³C NMR experiments are inherently less sensitive than ¹H NMR. wikipedia.orghuji.ac.iludel.edu The intense signal from the three equivalent methyl carbons in TSP can be beneficial in this context. While tetramethylsilane (B1202638) (TMS) is the universal standard for NMR, its insolubility in water necessitates the use of alternatives like TSP or DSS in aqueous media. stackexchange.comlibretexts.org

Utilization of Deuterated this compound Derivatives for Solvent Signal Suppression and Isotopic Studies in NMR

Deuterated derivatives of this compound, most commonly 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP-d₄), are extensively used in NMR spectroscopy, particularly for studies in aqueous solutions. wikipedia.orgzeotope.comisotope.com The primary application of TSP-d₄ is as an internal standard for chemical shift referencing in D₂O. nih.govwikipedia.orgzeotope.com The deuteration of the propionate backbone at the 2 and 3 positions simplifies the ¹H NMR spectrum by removing the signals from the methylene (B1212753) protons, leaving only the sharp singlet from the trimethylsilyl group at 0.00 ppm. asdlib.org

A significant advantage of using TSP-d₄ is its role in techniques for solvent signal suppression. ox.ac.uk In biological and environmental samples, the intense signal from residual water (H₂O) in D₂O can obscure signals from the analytes of interest. ox.ac.uk By using a deuterated standard, the number of non-exchangeable protons in the sample is reduced, which can improve the efficiency of solvent suppression methods like presaturation. ox.ac.uk

Furthermore, the use of isotopically labeled compounds like TSP-d₄ is fundamental in isotopic studies. These studies can provide insights into reaction mechanisms and metabolic pathways. carlroth.com While TSP-d₄ itself is typically used as a stable reference, the principles of isotopic labeling it represents are central to more complex NMR experiments.

| Property | Description | Application in NMR | Reference |

|---|---|---|---|

| Isotopic Purity | Typically ≥98 atom % D | Provides a clean reference signal with minimal interference from non-deuterated species. | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | (CH₃)₃SiCD₂CD₂CO₂Na | Used for accurate mass and structural identification. | isotope.com |

| Chemical Shift | The ¹H signal of the (CH₃)₃Si- group is set to 0.00 ppm. | Serves as the primary internal reference for ¹H NMR in D₂O. | asdlib.orgzeotope.com |

| Solubility | Soluble in water and D₂O. | Ideal for use in aqueous-based biological and environmental samples. | wikipedia.orgstackexchange.com |

| Function | Internal reference standard. | Facilitates accurate chemical shift determination and improves solvent suppression. | zeotope.comox.ac.uk |

NMR-Based Metabolic Profiling and Metabolomics Research Employing this compound as a Standard

NMR-based metabolomics is a powerful technique for the comprehensive analysis of metabolites in biological systems. chcmj.ac.innih.gov In these studies, this compound, and more commonly its deuterated form TSP-d₄, is an essential component as an internal reference standard. mdpi.comnih.govmdpi.com It provides the crucial chemical shift reference (at 0.00 ppm) necessary for the accurate identification and quantification of a wide array of metabolites in complex biological mixtures such as biofluids (urine, blood) and tissue extracts. nih.govclinmedjournals.org

The process typically involves adding a known concentration of TSP-d₄ to the sample, which allows for both the alignment of spectra and the quantification of metabolites. nih.gov The sharp singlet from TSP-d₄ is easily identifiable and generally does not overlap with metabolite signals. mdpi.com The stability and chemical inertness of TSP-d₄ are critical in ensuring that it does not alter the metabolic profile of the sample.

Recent research highlights the utility of TSP-d₄ in various metabolomics studies:

In a study on the effects of trimethylamine (B31210) N-oxide on C2C12 myoblasts, TSP was used as an internal standard in the NMR buffer for metabolomic analysis. nih.gov

Research on Cannabis sativa L. employed TSP in deuterium oxide for the extraction and ¹H NMR-based metabolomic analysis of polar metabolites. mdpi.com

A study on human neutrophil samples with limited source material utilized TSP-d₄ for automatic phase-referencing of the acquired spectra at 0 ppm. mdpi.com

| Study Focus | Biological Sample | Role of this compound | Key Finding of the Study | Reference |

|---|---|---|---|---|

| Effects of Trimethylamine N-Oxide on C2C12 Myoblasts | C2C12 myoblasts | Internal standard in NMR buffer for metabolomic experiments. | TMAO treatment may alleviate oxidative stress damage in skeletal muscle. | nih.gov |

| Metabolomics of Cannabis sativa L. | Cannabis leaves | Used in deuterium oxide for extraction and ¹H NMR analysis of polar metabolites. | Investigation of the effects of Harpin αβ and Laminarin on the plant's metabolome. | mdpi.com |

| Metabolomics of Human Neutrophils | Human neutrophils | Used for automatic phase-referencing of spectra at 0 ppm. | Established an optimal 1D ¹H NMR analysis for samples with limited cellular material. | mdpi.com |

| Diagnosis of Methylmalonic and Propionic Acidemias | Urine, blood, CSF | Most frequently reported reference for both chemical shift and quantitation. | NMR is a valuable tool for the diagnosis and monitoring of these metabolic disorders. | mdpi.com |

Structural Elucidation of Complex Organic Molecules through NMR Spectroscopy

While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds, the role of this compound in this application is primarily as a reference standard. jchps.comresearchgate.net The accurate determination of chemical shifts, which is facilitated by an internal standard like TSP, is fundamental to deducing the structure of a molecule. nih.gov The chemical shift provides information about the electronic environment of each nucleus, which in turn gives clues about the functional groups and connectivity of atoms within the molecule.

In the context of complex molecules, where spectral overlap can be a significant challenge, the use of a reliable and non-interfering reference is paramount. nih.gov By providing a fixed reference point at 0.00 ppm, TSP allows for the consistent and accurate reporting of spectral data, which is essential for comparing with literature values and for the unambiguous assignment of signals. While TSP itself does not directly provide structural information about the analyte, its presence is indispensable for the accurate interpretation of the NMR data that leads to structural elucidation. nih.gov A study on the conformational analysis of 3-(trimethylsilyl)propionic acid itself used ¹H NMR spectroscopy to determine the equilibrium of rotamers, showcasing the level of detail that can be obtained from NMR data when properly referenced. nih.gov

Mass Spectrometry (MS) Applications

In the field of mass spectrometry, this compound is utilized as a silylating agent, a role that involves the derivatization of polar compounds to enhance their volatility and thermal stability for analysis, particularly by gas chromatography-mass spectrometry (GC-MS). chemimpex.comresearchgate.net The process of silylation involves the replacement of active protons in functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH₂) groups with a trimethylsilyl (TMS) group. researchgate.net This derivatization is often a necessary sample preparation step for the analysis of non-volatile compounds like sugars, amino acids, and steroids. researchgate.netnih.gov

The introduction of a TMS group can significantly alter the fragmentation pattern of a molecule in the mass spectrometer. researchgate.netnih.gov The mass spectra of trimethylsilyl derivatives are often characterized by specific fragment ions that can aid in the structural elucidation of the original molecule. researchgate.net For instance, the fragmentation of TMS ethers of steroids can provide information about the position of hydroxyl groups. fu-berlin.de

While the broader class of trimethylsilylating agents is widely used in MS, specific applications of this compound as a derivatizing agent are less commonly detailed in the literature compared to other silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net However, as a compound capable of donating a trimethylsilyl group, it falls within this important class of reagents for MS sample preparation. chemimpex.com The NIST WebBook lists gas chromatography data for the trimethylsilyl ester of propanoic acid, indicating its suitability for GC-based analysis. nist.gov

Derivatization for Enhanced Volatility and Stability in Gas Chromatography-Mass Spectrometry (GC-MS)

In the realm of analytical chemistry, particularly for Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a critical step for analyzing non-volatile or thermally labile compounds. nih.gov this compound serves as an effective silylating agent, enhancing the stability and volatility of various organic compounds, a feature that is particularly beneficial in GC-MS applications. chemimpex.com The primary goal of silylation is to replace active hydrogen atoms in functional groups like hydroxyl (-OH), carboxyl (-COOH), amine (-NH), and thiol (-SH) with a TMS group. researchgate.net This chemical modification significantly reduces the polarity of the molecule and disrupts intermolecular hydrogen bonding, which in turn lowers the boiling point and increases the volatility of the analyte. nih.govresearchgate.net

The increased volatility allows the derivatized compound to be readily transferred into the gas phase within the GC injector without thermal degradation. nih.gov Furthermore, the resulting TMS derivatives are generally more thermally stable than their parent compounds, which is essential for withstanding the high temperatures of the GC column and ensuring reproducible analysis. researchgate.net This process is fundamental for the metabolic profiling of a wide range of biological samples, as it enables the analysis of otherwise non-volatile compounds such as sugars, amino acids, organic acids, and steroids. oup.comresearchgate.net

The choice of silylating reagent and reaction conditions can be optimized to ensure complete derivatization and avoid the formation of unwanted by-products or artifacts, which could complicate chromatographic analysis. nih.govresearchgate.net For instance, incomplete derivatization can lead to multiple peaks for a single analyte, compromising quantitative accuracy. researchgate.net

Table 1: Objectives of Trimethylsilyl Derivatization in GC-MS

| Objective | Rationale | Target Analytes |

| Increase Volatility | Reduces boiling point by eliminating polar hydrogen bonds, allowing analysis of non-volatile compounds. | Sugars, Steroids, Amino Acids |

| Enhance Thermal Stability | Protects functional groups from degrading at high temperatures in the GC system. | Carboxylic Acids, Catecholamines |

| Improve Chromatographic Separation | Reduces peak tailing and improves peak shape by decreasing interactions with the stationary phase. | Alcohols, Phenols |

| Enhance Mass Spectral Properties | Creates characteristic fragmentation patterns that aid in structural elucidation. | Polyfunctional Compounds |

Analysis of Fragmentation Patterns and Isotopic Labeling in MS for Structural Characterization

Once a compound is derivatized and analyzed by GC-MS, the mass spectrometer provides crucial data for its structural identification. The electron ionization (EI) mass spectra of trimethylsilyl derivatives are characterized by specific and reproducible fragmentation patterns that are invaluable for structure elucidation. oup.com The analysis of these patterns helps identify the original molecule and the positions of its functional groups. researcher.life

Common fragmentation pathways for TMS derivatives include the cleavage of the Si-C bond, leading to the loss of a methyl group ([M-15]⁺), and the formation of a stable trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73, which is often a prominent peak in the spectrum. Other diagnostic ions arise from rearrangements and cleavages specific to the class of the derivatized compound (e.g., sugars, hydroxy acids, or steroids). researcher.life

Isotopic labeling is a powerful technique used to further investigate these fragmentation mechanisms. researcher.life By replacing atoms in the analyte or the derivatizing agent with their stable isotopes (e.g., deuterium, ¹³C, or ¹⁸O), researchers can track the atoms through the fragmentation process. For example, using a deuterated silylating reagent allows for the differentiation of fragments containing the TMS group from those originating solely from the analyte skeleton. This approach provides definitive evidence for proposed fragmentation pathways and aids in the structural characterization of unknown metabolites or complex molecules. researcher.life

Table 2: Common Fragment Ions in Mass Spectra of TMS Derivatives

| Ion (m/z) | Description | Significance |

| 73 | [Si(CH₃)₃]⁺ | Characteristic ion confirming the presence of a TMS group. |

| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | Often observed as a background ion or from rearrangement, indicative of silylated species. |

| M-15 | [M - CH₃]⁺ | Loss of a methyl group from the TMS moiety, helps identify the molecular ion. |

| Analyte-specific ions | Varies | Fragments resulting from cleavage of the original molecule's backbone, providing structural information. |

Applications in Liquid Chromatography-Mass Spectrometry (LC-MS)

While trimethylsilylation is a cornerstone of GC-MS analysis, its application in Liquid Chromatography-Mass Spectrometry (LC-MS) is significantly less common. LC-MS is typically employed for analytes that are already soluble in the liquid phase and are often polar, ionic, or thermally unstable, thus not requiring the volatility enhancement that silylation provides. thermofisher.com The derivatization process to increase volatility is fundamentally counterintuitive to the principles of reversed-phase LC, where retention is based on hydrophobicity.

However, there are niche applications where derivatization, including silylation, can be explored in LC-MS. Chemical derivatization can be used to improve ionization efficiency in the mass spectrometer, particularly for compounds that are difficult to ionize via standard techniques like electrospray ionization (ESI). oup.com By adding a chemical tag, the analyte's response in the MS detector can be enhanced.

In some research contexts, methods may be transferred from GC-MS to LC-MS to achieve greater sensitivity. For instance, while a GC-MS method for trimethylsilyl derivatives of certain compounds might be established, an LC-MS/MS method could be developed for the same derivatives to reach lower limits of detection. researcher.life Nevertheless, the direct injection of TMS derivatives into a reversed-phase LC-MS system presents challenges, including potential hydrolysis of the silyl (B83357) ether or ester bonds in aqueous mobile phases and poor chromatographic retention. Therefore, the use of this compound and its derivatives in LC-MS remains a specialized area rather than a routine application. waters.com

Chromatographic Techniques Coupled with Spectrometry

Integration with Pseudo Two-Dimensional Liquid Flash Chromatography

There is no significant body of research or established analytical methodologies that detail the integration of this compound derivatives with pseudo two-dimensional liquid flash chromatography. Flash chromatography is primarily a preparative purification technique used to isolate compounds from a mixture on a larger scale than analytical chromatography. hawachhplccolumn.commnstate.edu It relies on forcing a solvent through a column with air pressure to speed up the separation process. hawachhplccolumn.com While it is a form of liquid chromatography, its coupling with prior derivatization steps like silylation for techniques described as "pseudo two-dimensional" is not documented in readily available scientific literature. Such an application would be highly specialized and is not considered a standard analytical methodology.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Compound-Specific Isotope Analysis of Trimethylsilyl Derivatives

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful technique for measuring the natural abundance of stable isotopes (e.g., ¹³C/¹²C) in individual organic compounds within a complex mixture. When coupled with trimethylsilyl derivatization, it allows for the isotopic analysis of non-volatile compounds like amino acids or steroids.

In this method, the sample is first derivatized to make the target analytes volatile, and then the derivatives are separated by GC. After separation, each compound is combusted in an online reactor, converting the organic molecules into simple gases like CO₂. This gas is then introduced into the isotope ratio mass spectrometer, which precisely measures the ratio of the heavy to light isotopes (e.g., ¹³C/¹²C).

A critical consideration in this technique is the isotopic contribution of the derivatizing agent itself. The carbon atoms introduced by the trimethylsilyl groups must be mathematically corrected for to determine the true isotopic signature of the original analyte. This requires careful calibration with standards of known isotopic composition. Despite this complexity, GC-C-IRMS analysis of TMS derivatives is a valuable tool in fields such as food authenticity, environmental science, and doping control, where it can trace the origin and synthetic pathways of specific compounds.

Quantitative Analysis of Biomarkers Using GC/MS of Trimethylsilyl Derivatives

GC-MS is a well-established and robust platform for the quantitative analysis of biomarkers in biological samples. jst.go.jp The derivatization of these biomarkers to their trimethylsilyl counterparts is often a prerequisite for achieving the necessary sensitivity, selectivity, and reproducibility for quantification. nih.gov

The procedure typically involves adding a known amount of an isotopically labeled internal standard—a version of the analyte where some atoms are replaced by heavy isotopes (e.g., D or ¹³C)—to the sample before extraction and derivatization. This internal standard behaves almost identically to the analyte during sample preparation and analysis but is distinguishable by its mass in the mass spectrometer.

By using selected ion monitoring (SIM), the mass spectrometer is set to detect only specific fragment ions characteristic of the analyte and its internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the biomarker in the original sample. This method corrects for any sample loss during preparation and for variations in injection volume or instrument response. This quantitative approach has been successfully applied to a wide range of biomarkers, including amino acids, organic acids, and drugs in matrices like plasma and urine. researchgate.net

Other Advanced Analytical Techniques for Characterization of this compound

Beyond standard spectroscopic methods, a range of other advanced analytical techniques are employed to characterize this compound and its related compounds, such as 3-(trimethylsilyl)propionic acid (TSP), which is structurally very similar and often used in analytical applications. These methods provide in-depth information on the compound's structure, mass, and behavior in complex mixtures. Key among these are mass spectrometry and advanced Nuclear Magnetic Resonance (NMR) applications.

Mass Spectrometry

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. It is frequently coupled with chromatographic methods for separation and identification within complex mixtures. chemimpex.com

In GC-MS, this compound is analyzed as a derivative of propanoic acid. nist.gov The technique provides detailed information on its electron ionization (EI) fragmentation pattern. The mass spectrum of this compound is characterized by a specific set of mass-to-charge (m/z) ratios that serve as a fingerprint for its identification. nist.gov Data compiled by the NIST Mass Spectrometry Data Center provides a reference for its characteristic peaks under electron ionization. nih.gov

Table 1: Key GC-MS Fragmentation Data for this compound

| m/z Value | Interpretation |

|---|---|

| 131 | [M-CH₃]⁺ Fragment |

| 75 | [(CH₃)₂SiOH]⁺ Fragment |

| 73 | [Si(CH₃)₃]⁺ Fragment (Base Peak) |

| 45 | [COOH]⁺ or [C₂H₅O]⁺ Fragment |

Data sourced from NIST Mass Spectrometry Data Center analysis of Propanoic acid, TMS derivative. nist.govnih.gov

LC-MS is another powerful tool for the analysis of this compound and its related acid form, particularly in complex biological or chemical matrices. This technique provides data on the compound's behavior in different ionization modes. nih.gov Advanced LC-MS analyses, such as tandem mass spectrometry (MS/MS or MS²), offer detailed structural information by fragmenting a selected precursor ion. nih.gov Experimental data is available for the analysis of the related 3-(trimethylsilyl)propanoic acid using techniques like Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) and LC-ESI-Quadrupole-Orbitrap (LC-ESI-QFT). nih.gov

Table 2: Experimental LC-MS/MS Data for the [M-H]⁻ Ion of 3-(trimethylsilyl)propanoic acid

| Parameter | Value |

|---|---|

| Precursor Ion (m/z) | 145.0686 |

| MS Level | MS2 |

| Ionization Mode | Negative (ESI) |

| Instrument | Thermo Q Exactive HF |

| Collision Energy | HCD (NCE 20-30-40%) |

| Key Fragment Ions (m/z) | 74.02338, 145.06888, 75.02674, 101.07871 |

This data pertains to the analysis of the closely related 3-(trimethylsilyl)propanoic acid. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Applications

While standard ¹H and ¹³C NMR are used for basic structural confirmation, more advanced NMR techniques are employed to study the interactions and dynamics of this compound derivatives in solution. The deuterated sodium salt of 3-(trimethylsilyl)propionic acid (TSP-d₄) is widely used as an internal standard for chemical shift referencing in aqueous samples for metabolomics studies. mdpi.comnih.gov

Pulsed-field gradient (PFG) NMR is an advanced technique used to measure the translational motion (diffusion) of molecules. This method has been applied to study the binding equilibrium between 3-(trimethylsilyl)propionic acid (TSP) and peptides. nih.gov By measuring the diffusion coefficients of both TSP and the peptide, researchers can determine the fraction of free and bound TSP in the solution. nih.gov These findings confirmed a 1:1 binding stoichiometry between TSP and the β(12-28) peptide, which is a fragment of the Alzheimer's-associated Aβ peptide. nih.gov

High-Resolution Magic Angle Spinning (HR-MAS) NMR is a specialized technique for obtaining high-resolution NMR spectra from heterogeneous or semi-solid samples. A method based on ¹H HR-MAS NMR has been developed to accurately measure the concentration of ligands in chromatography media. researchgate.net In these studies, the integral intensity of the 3-(trimethylsilyl)propionic acid signal was used as a reference to quantify other molecules within the complex matrix of a water-saturated chromatography medium. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Mechanical and Molecular Dynamics Simulations of Trimethylsilyl (B98337) Propionate (B1217596) Reaction Pathways

Quantum mechanics (QM) and molecular dynamics (MD) are cornerstone simulation techniques for exploring the potential reaction pathways of chemical compounds. For trimethylsilyl propionate, a key reaction of interest is its hydrolysis, which involves the cleavage of the silicon-oxygen bond.

Quantum Mechanical (QM) Simulations: QM methods, particularly when combined with molecular mechanics (QM/MM), allow for the detailed study of reactions involving bond formation and breaking. nih.govrug.nl In a QM/MM simulation of TSP hydrolysis, the reacting core—comprising the silyl (B83357) ester group and attacking water molecules—would be treated with high-level quantum mechanics. This allows for an accurate description of the electronic changes during the reaction. The surrounding solvent and remainder of the molecule can be treated with more computationally efficient classical mechanics (the MM part). This hybrid approach enables the simulation of reaction pathways in complex environments like aqueous solutions. nih.govrug.nl Studies on analogous carboxylic esters show that such simulations can determine rate constants and elucidate mechanisms, such as whether the reaction proceeds through a concerted or stepwise pathway. rug.nlic.ac.ukresearchgate.net For TSP, QM simulations could map the potential energy surface for the nucleophilic attack of water on the silicon atom, identifying the transition state structure and calculating the activation energy for hydrolysis.

Molecular Dynamics (MD) Simulations: Classical MD simulations are used to study the dynamic behavior of molecules over time. For a reaction like hydrolysis, MD can be used to sample the conformational landscape of TSP in solution, identifying orientations that are favorable for an attack by water. researchgate.net By simulating TSP in a box of water molecules, MD can provide insights into the structure of the solvation shell around the silyl ester group and how solvent molecules participate in the reaction. rug.nl While standard MD does not typically model bond breaking, it is crucial for setting up initial conditions for more advanced QM/MM calculations and for understanding the environmental factors that influence reactivity. rug.nl

A potential hydrolysis pathway for this compound, which could be investigated using these simulation methods, involves the nucleophilic attack of a water molecule on the silicon atom, leading to a pentacoordinate silicon intermediate. This is a common mechanistic feature in the chemistry of organosilicon compounds. mdpi.comwikipedia.org The subsequent departure of the propionate group would yield trimethylsilanol (B90980) and propionic acid. Computational modeling can clarify whether this process is facilitated by other water molecules acting as proton relays, a mechanism observed in other ester hydrolysis reactions. ic.ac.uk

Density Functional Theory (DFT) Studies on the Electronic Structure and Reactivity of this compound

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules to predict their properties and reactivity. tue.nlyoutube.com For this compound, DFT can provide a detailed picture of how electron density is distributed across the molecule, which is fundamental to understanding its chemical behavior.

Electronic Structure Analysis: A DFT calculation for TSP would yield its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key to predicting reactivity. For instance, the LUMO is likely centered on the silicon atom and the carbonyl carbon, indicating these as the primary sites for nucleophilic attack. The HOMO would show regions from which it is easiest to remove an electron. DFT can also generate an electrostatic potential map, visually representing electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further highlighting sites susceptible to electrophilic or nucleophilic interaction.

Global and Local Reactivity Descriptors: From the energies of the HOMO and LUMO, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity of TSP. researchgate.netscielo.org.mx These descriptors provide a quantitative basis for concepts like hardness and softness, which are used to predict reaction outcomes. mdpi.com

| Descriptor | Formula | Interpretation for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of the molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

Local reactivity descriptors, such as Fukui functions, can also be derived from DFT calculations. scielo.org.mx These functions identify which specific atoms within the molecule are most likely to accept or donate electrons, providing a more detailed prediction of regioselectivity in reactions. For TSP, this would pinpoint the silicon atom as the most probable site for nucleophilic attack. DFT studies on related silyl esters have successfully modeled hydrolysis pathways and calculated the activation energies for bond cleavage, demonstrating the power of this method to investigate the reactivity of the Si-O bond. aip.org

Computational Prediction of Spectroscopic Parameters, particularly NMR Chemical Shifts

This compound (TSP), particularly its deuterated sodium salt form (TMSP-d4), is widely used as an internal reference standard for ¹H NMR spectroscopy in aqueous solutions, where its trimethylsilyl protons are defined as 0.0 ppm. wikipedia.orgnih.govebi.ac.uk Computational chemistry offers powerful methods to predict NMR chemical shifts, providing a means to validate experimental assignments and understand the relationship between molecular structure and spectroscopic properties.

The primary methods for predicting NMR chemical shifts are based on Density Functional Theory (DFT) and, more recently, Machine Learning (ML).

DFT-Based Prediction: The standard quantum chemical approach involves a two-step process. First, the 3D geometry of the molecule is optimized using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). nih.gov Second, the NMR shielding tensors are calculated for this optimized geometry, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated isotropic shielding values are then converted to chemical shifts (δ) by subtracting them from the shielding value of a reference compound (e.g., Tetramethylsilane (B1202638), TMS) and applying a linear scaling factor to correct for systematic errors. nrel.gov

Machine Learning (ML) Prediction: In recent years, ML models, especially Graph Neural Networks (GNNs), have emerged as a highly accurate and rapid alternative to DFT. nrel.govrsc.orgnih.gov These models are trained on large datasets of known molecules with experimentally determined or high-level DFT-calculated NMR data. nih.govchemrxiv.org By learning the complex relationships between a molecule's 3D structure and its NMR shifts, these models can predict chemical shifts for new molecules in a fraction of the time required for DFT calculations. rsc.org The accuracy of modern ML predictors can match or even exceed that of standard DFT methods. rsc.orgresearchgate.net

The table below shows the typical experimental ¹H NMR chemical shifts for the sodium salt of TSP in D₂O. Computational methods aim to reproduce these values with high accuracy.

| Proton Group | Typical Experimental Chemical Shift (ppm) | Description |

| Si-(CH₃)₃ | 0.00 | Reference signal (singlet, 9H) |

| -CH₂-Si | ~0.66 | Triplet, 2H |

| -CH₂-COO⁻ | ~2.31 | Triplet, 2H |

Studies comparing different computational methods have quantified their typical prediction errors.

| Method | Typical Mean Absolute Error (MAE) for ¹H Shifts (ppm) | Typical MAE for ¹³C Shifts (ppm) |

| Standard DFT | 0.2 - 0.4 nih.gov | 2.5 - 8.0 rsc.org |

| DFT with Linear Regression | ~0.23 acs.org | ~4.77 acs.org |

| Machine Learning (GNN) | 0.10 - 0.16 rsc.org | 1.26 - 1.5 nrel.govrsc.org |

| Δ-Machine Learning (ML-corrected DFT) | 0.02 - 0.04 acs.org | 0.38 - 1.07 acs.org |

The development of Δ-machine learning, which uses ML to correct the errors from initial DFT calculations, has achieved remarkable accuracy, approaching the quality of very high-level quantum chemical methods at a fraction of the cost. acs.org These computational tools are invaluable for structural elucidation, allowing researchers to compare predicted spectra for candidate molecules against experimental data to determine the correct structure. acs.org

Modeling of Intermolecular Interactions, Including Protein-Compound Binding